molecular formula C20H15N3S2 B11092582 3-[(E)-phenyl(2-phenylhydrazinylidene)methyl]-1,3-benzothiazole-2(3H)-thione

3-[(E)-phenyl(2-phenylhydrazinylidene)methyl]-1,3-benzothiazole-2(3H)-thione

Cat. No.: B11092582
M. Wt: 361.5 g/mol
InChI Key: ICLADYWKYSMLMP-ZBJSNUHESA-N
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Description

3-[(E)-phenyl(2-phenylhydrazinylidene)methyl]-1,3-benzothiazole-2(3H)-thione is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-phenyl(2-phenylhydrazinylidene)methyl]-1,3-benzothiazole-2(3H)-thione typically involves the condensation of 2-aminobenzothiazole with phenylhydrazine in the presence of an appropriate catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

3-[(E)-phenyl(2-phenylhydrazinylidene)methyl]-1,3-benzothiazole-2(3H)-thione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The phenylhydrazinylidene group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various electrophiles or nucleophiles can be used depending on the desired substitution product.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

3-[(E)-phenyl(2-phenylhydrazinylidene)methyl]-1,3-benzothiazole-2(3H)-thione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[(E)-phenyl(2-phenylhydrazinylidene)methyl]-1,3-benzothiazole-2(3H)-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways or induce antimicrobial effects by disrupting bacterial cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(1-(2-phenylhydrazinylidene)ethyl]-2H-chromen-2-one
  • 4-hydroxy-6-methyl-3-[(1E)-1-(2-phenylhydrazinylidene)ethyl]-2H-pyran-2-one
  • 4-(methylsulfanyl)-3[(1Z)-1-(2-phenylhydrazinylidene)ethyl]quinoline-2(1H)-one

Uniqueness

Compared to similar compounds, 3-[(E)-phenyl(2-phenylhydrazinylidene)methyl]-1,3-benzothiazole-2(3H)-thione stands out due to its unique combination of a benzothiazole ring and a phenylhydrazinylidene group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H15N3S2

Molecular Weight

361.5 g/mol

IUPAC Name

3-[(E)-N-anilino-C-phenylcarbonimidoyl]-1,3-benzothiazole-2-thione

InChI

InChI=1S/C20H15N3S2/c24-20-23(17-13-7-8-14-18(17)25-20)19(15-9-3-1-4-10-15)22-21-16-11-5-2-6-12-16/h1-14,21H/b22-19+

InChI Key

ICLADYWKYSMLMP-ZBJSNUHESA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=N\NC2=CC=CC=C2)/N3C4=CC=CC=C4SC3=S

Canonical SMILES

C1=CC=C(C=C1)C(=NNC2=CC=CC=C2)N3C4=CC=CC=C4SC3=S

Origin of Product

United States

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